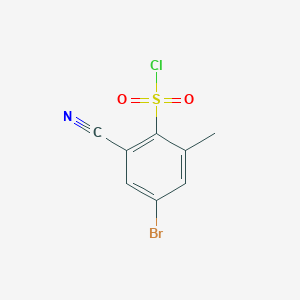
4-Bromo-2-cyano-6-methylbenzenesulfonyl chloride
Overview
Description
4-Bromo-2-cyano-6-methylbenzenesulfonyl chloride (4-BCMBSC) is a halogenated organic compound that has been used in the synthesis of various compounds and molecules. It is a useful building block in organic chemistry and is used in a variety of applications, including pharmaceuticals, agrochemicals, and industrial products. The compound has a wide range of applications due to its unique properties, such as its stability, solubility, and reactivity.
Scientific Research Applications
4-Bromo-2-cyano-6-methylbenzenesulfonyl chloride has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of other organic compounds, such as peptides and nucleosides. It has also been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in metal-organic frameworks. In addition, this compound has been used in the synthesis of pharmaceuticals, agrochemicals, and industrial products.
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyano-6-methylbenzenesulfonyl chloride is mediated through its reactive sulfonyl chloride group, which can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols. This allows the compound to form a variety of different compounds, depending on the nature of the nucleophile. The reactivity of the sulfonyl chloride group also allows for the selective formation of different products, which can be used to selectively synthesize desired compounds.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. Studies have shown that the compound has no significant toxicity in mice and rats, although it is known to be a mild irritant to the skin and eyes. It has also been shown to have no mutagenic or teratogenic effects in rats. In addition, the compound has been found to have no effect on the reproductive organs of rats or mice.
Advantages and Limitations for Lab Experiments
The main advantage of 4-Bromo-2-cyano-6-methylbenzenesulfonyl chloride is its stability and solubility, which makes it a useful reagent in organic synthesis. It is also relatively inexpensive and can be easily stored and handled in the laboratory. However, the compound is also highly reactive, which can lead to unwanted side reactions and the formation of byproducts. In addition, the compound can be toxic if inhaled or ingested and should be handled with care.
Future Directions
The potential applications of 4-Bromo-2-cyano-6-methylbenzenesulfonyl chloride are numerous and are still being explored. The compound can be used in the synthesis of other organic compounds, such as peptides and nucleosides, as well as in the synthesis of pharmaceuticals, agrochemicals, and industrial products. In addition, the compound can be used as a reagent in organic synthesis and as a catalyst in the synthesis of polymers. Furthermore, the compound can be used as a ligand in metal-organic frameworks and can be used to selectively synthesize desired compounds. Finally, the compound can be used in the study of its biochemical and physiological effects, which can be used to develop new drugs and therapies.
properties
IUPAC Name |
4-bromo-2-cyano-6-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO2S/c1-5-2-7(9)3-6(4-11)8(5)14(10,12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNJXBHKOFUBTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)Cl)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[4-Bromo-2-cyano-6-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1410347.png)





